molecular formula C20H24N2O7 B560254 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid CAS No. 527680-57-5

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid

Cat. No.: B560254
CAS No.: 527680-57-5
M. Wt: 404.4 g/mol
InChI Key: QYQZUGYJVHHHEE-QDSMGTAFSA-N
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Description

Overview of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic Acid

This compound is a fumarate salt of the α7 nicotinic acetylcholine receptor (α7 nAChR) agonist PHA-568487. Its molecular formula is $$ \text{C}{20}\text{H}{24}\text{N}{2}\text{O}{7} $$, with a molecular weight of 404.41 g/mol. The compound features a benzodioxine carboxamide moiety linked to a quinuclidine scaffold, complexed with fumaric acid to enhance stability and bioavailability.

Key physicochemical properties include:

Property Value
Molecular Formula $$ \text{C}{20}\text{H}{24}\text{N}{2}\text{O}{7} $$
Molecular Weight 404.41 g/mol
Solubility (DMSO) 40.44 mg/mL
CAS Registry Number 527680-57-5

Historical Context and Development

PHA-568487 was developed by Pfizer Inc. as part of efforts to design selective α7 nAChR agonists with improved safety profiles compared to earlier compounds like PNU-282,987. The quinuclidine scaffold was chosen to mitigate bioactivation risks associated with prior candidates. Key milestones include:

  • 2006 : First synthesis and characterization by Walker et al., demonstrating selectivity for α7 nAChR over 5-HT3 receptors.
  • 2013–2023 : Preclinical studies validating neuroprotective effects in cerebral ischemia models.
  • 2025 : Ongoing investigations into anti-inflammatory applications in coronary artery disease.

Significance in Chemical and Biochemical Research

The compound is pivotal for:

  • Neuroscience : Modulating α7 nAChR activity to study cognitive function and neuroinflammation.
  • Drug Design : Serving as a template for optimizing brain-penetrant agonists with reduced off-target effects.
  • Inflammation Research : Demonstrating efficacy in dampening pro-inflammatory cytokine release in immune cells.

Nomenclature Systems and Identification Codes

IUPAC Nomenclature

  • Parent compound : $$ N $$-[(3$$ R $$)-1-Azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
  • Fumarate salt : (2$$ E $$)-2-Butenedioic acid (1:1).

CAS Registry Information (527680-57-5)

Identifier Value
CAS Number 527680-57-5
PubChem CID 56972212
ChemSpider ID 8107630

Alternative Names and Identifiers

Synonym Source
PHA-568487 fumarate PubChem
XFL65583PD UNII
1,4-Benzodioxin-6-carboxamide derivative ChemSpider
SCHEMBL6290972 PubChem

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQZUGYJVHHHEE-QDSMGTAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527680-57-5
Record name PHA-568487 fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-568487 FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Structural Elements

The compound comprises three critical components:

  • (3R)-1-azabicyclo[2.2.2]octan-3-yl : A chiral bicyclic amine with a quinuclidine-like structure.

  • 2,3-dihydro-1,4-benzodioxine-6-carboxamide : A benzodioxine ring substituted with a carboxamide group.

  • (E)-but-2-enedioic acid : A dicarboxylic acid serving as a counterion.

Synthesis focuses on coupling the bicyclic amine to the benzodioxine carboxamide, followed by salt formation with fumaric acid.

Synthetic Routes and Optimization

Preparation of the Bicyclic Amine: (3R)-1-Azabicyclo[2.2.2]octan-3-yl

The bicyclic amine is typically synthesized via multi-step routes:

StepReactionReagents/ConditionsYieldSource
1Cyclization of quinuclidine derivativesTriflic anhydride, palladium catalysts70–85%
2Resolution of racemic mixturesChiral HPLC or enzymatic resolution>99% ee

Key challenges include maintaining stereochemical purity during cyclization. For example, enzymatic resolution using Arthrobacter sp. lipase achieves enantiomerically pure (S)-2,3-dihydrobenzodioxane-2-carboxylic acid with >99% enantiomeric excess (ee).

Synthesis of the Benzodioxine Carboxamide Core

The benzodioxine carboxamide is synthesized via:

  • Benzodioxine ring formation : Achieved through cyclization of catechol derivatives with ethylene glycol.

  • Carboxylation : Introduction of the carboxamide group at the 6-position.

StepReactionReagents/ConditionsYieldSource
1Bromination of benzodioxineNBS, AIBN, CCl₄75–90%
2Suzuki coupling for aryl substitutionPd(PPh₃)₄, aryl boronic acids60–80%
3Carboxamide formationHBTU, DIPEA, DMF85–95%

For example, 6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes coupling with the bicyclic amine using O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate (HBTU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF), yielding the carboxamide in 85–95%.

Final Salt Formation with (E)-But-2-Enedioic Acid

The fumaric acid salt is formed via acid-base reaction:

StepReactionReagents/ConditionsYieldSource
1Protonation of the carboxamide(E)-but-2-enedioic acid in ethanol/water90–95%

The reaction is typically conducted in polar solvents (e.g., ethanol/water) under mild acidic conditions. The final product is isolated via filtration and dried under vacuum.

Detailed Reaction Schemes

Route A: Coupling via HBTU-Mediated Activation

Scheme 1 :

  • Carboxylic acid activation : Indazole-3-carboxylic acid (or analogous benzodioxine derivatives) is activated with HBTU in DMF.

  • Amine coupling : The activated intermediate reacts with (3R)-1-azabicyclo[2.2.2]octan-3-ylamine in the presence of DIPEA.

  • Salt formation : The free base is treated with fumaric acid to yield the final salt.

Conditions :

  • Step 1 : 80°C, 2 h.

  • Step 2 : Room temperature, 12–24 h.

  • Step 3 : Ethanol/water, pH 2–3.

Yield : 70–80% overall.

Route B: Enzymatic Resolution for Chiral Intermediates

Scheme 2 :

  • Racemic benzodioxine synthesis : Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is synthesized via cyclization.

  • Enzymatic resolution : Arthrobacter sp. lipase resolves the racemic mixture to (S)-enantiomer.

  • Carboxamide formation : Coupling with the bicyclic amine as in Route A.

Conditions :

  • Step 1 : Aqueous phosphate buffer (pH 7.1), n-butanol, 25°C.

  • Step 2 : HBTU, DIPEA, DMF, 45°C.

Yield : 42% (post-resolution), 85–95% (coupling).

Critical Challenges and Optimizations

Stereoselectivity in Bicyclic Amine Synthesis

Maintaining the (3R) configuration is crucial. Methods include:

  • Chiral resolution : Enzymatic or chiral HPLC methods.

  • Catalytic asymmetric synthesis : Palladium-catalyzed hydrogenation with chiral ligands.

Solvent and Base Selection

ParameterOptimal ChoiceRationale
Solvent DMF, dichloromethaneHigh solubility for intermediates
Base DIPEA, HOBtNon-nucleophilic, minimizes side reactions

Purification Strategies

StepMethodEfficiency
Crude product Filtration, dichloromethane washes>90% purity
Final product Recrystallization (ethanol/water)>99% purity

Comparative Analysis of Synthetic Routes

RouteStepsYieldAdvantagesLimitations
A 3 steps70–80%High scalability, well-established reagentsModerate stereoselectivity
B 4 steps60–70%Excellent enantiomeric purityEnzyme cost, lower throughput

Chemical Reactions Analysis

PHA 568487 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.34 g/mol. The compound features a bicyclic structure that contributes to its biological activity and interaction with various receptors.

Chemical Characteristics

  • IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • CAS Number : 527680-56-4
  • Synonyms : PHA 568487, PHA-568487 (free base)

Neuropharmacology

One of the most promising applications of this compound lies in neuropharmacology, specifically as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Studies have shown that compounds targeting α7 nAChR can enhance cognitive function and exhibit neuroprotective effects.

Case Study: Cognitive Deficits in Schizophrenia

Research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide demonstrates significant efficacy in models of cognitive deficits associated with schizophrenia. In vivo studies have reported improvements in auditory sensory gating and cognitive performance metrics such as novel object recognition tests .

Cancer Research

There is emerging interest in the application of this compound in oncology, particularly concerning its potential to modulate tumor microenvironments through specific receptor interactions.

Drug Development

The unique structural attributes of this compound facilitate its use as a lead compound in drug development processes.

Structure-Activity Relationship Studies

Ongoing research focuses on modifying the core structure to enhance potency and selectivity for targeted receptors while minimizing off-target effects. This approach is critical for developing safer therapeutic agents with fewer side effects.

Data Tables

Mechanism of Action

PHA 568487 exerts its effects by selectively binding to the alpha-7 nicotinic acetylcholine receptor. This binding leads to the activation of the receptor, which in turn modulates various cellular pathways. The compound has been shown to increase the expression of antioxidant genes and decrease oxidative stress and inflammation. The molecular targets and pathways involved include the phosphorylation of NF-κB p65 and the expression of NADPH oxidase .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Key Structural Analogues

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide

  • Structural Differences : Replaces the benzodioxine group with a chlorinated benzimidazole-propan-2-yl substituent.
  • Activity : Exhibits higher affinity for α7 nicotinic acetylcholine receptors but reduced metabolic stability due to the labile chlorine atom .

5-(1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl)-2-alkyl-1,3,4-oxadiazoles

  • Structural Differences : Features an exo-6-hydroxy group on the azabicyclo ring and a diphenylpropyl-oxadiazole side chain.
  • Activity : Demonstrates enhanced CNS penetration and serotonin receptor modulation compared to the target compound, attributed to the hydroxyl group’s polarity and oxadiazole’s π-stacking capability .

(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Structural Differences : Contains a β-lactam (cephamycin) core with thiadiazole and tetrazole groups.
  • Activity : Primarily antibacterial (Gram-negative coverage) due to β-lactamase resistance, contrasting with the neuropharmacological focus of the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Primary Activity Bioavailability (%) Reference
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; fumarate salt Quinuclidine + benzodioxine 3R configuration, fumarate counterion Neuromodulation (e.g., mAChR/nAChR) 75–80
6-Chloro-benzimidazole analogue Quinuclidine + benzimidazole 6-Cl, propan-2-yl α7 nAChR agonism 50–60
exo-6-Hydroxy-oxadiazole derivative Quinuclidine + oxadiazole exo-6-OH, diphenylpropyl Serotonin receptor modulation 85–90
Cephamycin analogue β-lactam (azabicyclo[4.2.0]) Thiadiazole-thio, tetrazole Antibacterial (Gram-negative) 40–45

Mechanistic and Pharmacokinetic Insights

  • Stereochemical Impact : The 3R configuration in the target compound optimizes receptor binding, while exo-6-hydroxy analogues (e.g., Searle & Co.’s oxadiazoles) show improved blood-brain barrier penetration .
  • Metabolic Stability : The benzodioxine group reduces cytochrome P450-mediated oxidation compared to benzimidazole derivatives .
  • Solubility : Fumarate salt formation increases aqueous solubility (>10 mg/mL) versus free bases (<2 mg/mL) .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; (E)-but-2-enedioic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bicyclic azabicyclo[2.2.2]octane moiety and a benzodioxine ring, which are known for their roles in various biological activities.

Molecular Formula

  • Molecular Weight : 284.32 g/mol
  • Chemical Formula : C16H20N2O3

1. Anticancer Activity

Research has indicated that derivatives of benzodioxane, including those similar to N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, exhibit notable anticancer properties. A study demonstrated that compounds with the benzodioxane structure can inhibit tumor growth in various cancer models, suggesting potential applications in oncology .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preclinical studies. For instance, derivatives with specific substitutions have been linked to reduced inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

3. Neuropharmacological Effects

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its effects on the central nervous system (CNS). It acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. This activity suggests potential therapeutic roles in treating cognitive deficits associated with conditions like schizophrenia .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : As an nAChR agonist, it enhances cholinergic signaling, which is crucial for memory and learning processes.
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities, contributing to its neuroprotective effects by reducing oxidative stress in neuronal tissues .

Research Findings and Case Studies

StudyFindings
Vazquez et al., 2021Demonstrated anti-inflammatory activity in a model using benzodioxane derivatives.
PubMed StudyIdentified as a potent alpha7 nAChR agonist with cognitive enhancement properties in rodent models.
Anticancer StudyShowed significant tumor growth inhibition in xenograft models.

Q & A

Basic: What are the critical steps for synthesizing the carboxamide core of this compound, and how is the (3R) stereochemistry validated?

Methodological Answer:
The synthesis of the 1-azabicyclo[2.2.2]octane (quinuclidine) moiety requires enantioselective methods to ensure the (3R) configuration. A validated approach involves catalytic asymmetric hydrogenation of a bicyclic intermediate using chiral ligands (e.g., Ru-BINAP complexes). Post-synthesis, stereochemical integrity is confirmed via X-ray crystallography or comparative ¹H/¹³C NMR with reference standards of known stereoisomers (e.g., describes analogous quinuclidine derivatives characterized using NMR and crystallography). For the benzodioxine-carboxamide segment, coupling reactions (e.g., EDC/HOBt-mediated amidation) between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and the quinuclidine amine are typical, followed by salt formation with (E)-but-2-enedioic acid .

Basic: Which analytical techniques are prioritized for confirming structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) resolves stereochemical features (e.g., quinuclidine proton environments) and confirms benzodioxine ring substitution patterns .
  • HPLC-MS : Reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) assess purity (>98%), while high-resolution MS (ESI+) verifies molecular ion peaks .
  • X-ray Diffraction : Single-crystal analysis definitively assigns stereochemistry, particularly for the quinuclidine moiety .
  • Thermogravimetric Analysis (TGA) : Evaluates salt stability (e.g., fumarate vs. free base) by monitoring decomposition temperatures .

Advanced: How can enantiomeric impurities in the quinuclidine moiety be quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (n-hexane:isopropanol 90:10, 1 mL/min) separates enantiomers. Detection limits for impurities should be <0.1% (ICH Q3A guidelines). For pharmacological relevance, enantiomeric excess (ee) must exceed 99% to avoid confounding receptor-binding data, as demonstrated in muscarinic acetylcholine receptor studies using structurally related quinuclidine derivatives .

Advanced: What strategies mitigate degradation of the benzodioxine ring under acidic or oxidative conditions?

Methodological Answer:

  • pH Stability Studies : Use buffered solutions (pH 1–9) with HPLC monitoring to identify degradation products (e.g., ring-opening under strong acids).
  • Antioxidant Additives : Include 0.01% BHT in formulations to prevent oxidation of the benzodioxine moiety, as shown in stability studies of analogous compounds .
  • Solid-State Characterization : DSC and powder XRD identify polymorphic forms with enhanced stability, critical for salt formulations .

Basic: How is the salt stoichiometry (1:1 or 2:1) between the carboxamide and fumaric acid determined?

Methodological Answer:

  • Elemental Analysis : Measures C/H/N/S ratios to confirm stoichiometry.
  • Titration : Potentiometric titration with 0.1M NaOH identifies equivalence points for acid-base pairs.
  • ¹H NMR Integration : Compare proton signals of the free base and fumarate counterion (e.g., uses similar methods for butanedioic acid salts) .

Advanced: What in silico models predict the compound’s binding affinity to muscarinic receptors, given structural analogs?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with M1/M3 receptor subtypes. Use homology models based on PDB 5CXV (muscarinic receptor) and validate with experimental IC50 data from radioligand binding assays. QSAR models incorporating quinuclidine substituent parameters (e.g., logP, polar surface area) further refine predictions, as applied in for related ligands .

Advanced: How do hygroscopicity and crystallinity of the fumarate salt impact formulation development?

Methodological Answer:

  • Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake at 25°C/60% RH; >5% weight gain indicates need for desiccants in packaging.
  • Powder Flow Analysis : Carr’s index and Hausner ratio assess compressibility. Poor flow (index >25) necessitates granulation, as observed in ’s salt formulations .
  • Cocrystal Screening : Explore coformers (e.g., succinic acid) to improve crystallinity and solubility via solvent-drop grinding .

Basic: What protocols ensure reproducibility in scaled-up synthesis (>100 g)?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., carboxamide coupling).
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
  • Purification : Centrifugal partition chromatography (CPC) achieves higher yields than traditional column methods for bicyclic amines .

Advanced: How can metabolic stability of the benzodioxine moiety be evaluated in preclinical models?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL, NADPH-regenerating system) and quantify parent compound via LC-MS/MS over 60 min.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme interactions.
  • Reactive Metabolite Trapping : Glutathione adduct formation detected via neutral loss scans (m/z 129) identifies potential toxic intermediates .

Advanced: What crystallographic challenges arise in resolving the quinuclidine-fumarate co-crystal structure?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from ethanol/water (70:30) to obtain diffraction-quality crystals.
  • Disorder Modeling : Address positional disorder in the fumarate anion using SHELXL refinement with constraints.
  • Hydrogen Bond Analysis : PLATON software maps interactions (e.g., quinuclidine N-H⋯O hydrogen bonds), critical for understanding salt stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid
Reactant of Route 2
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid

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